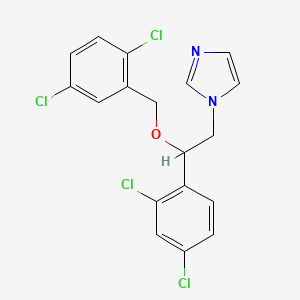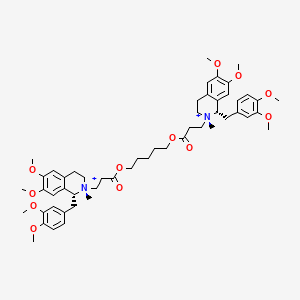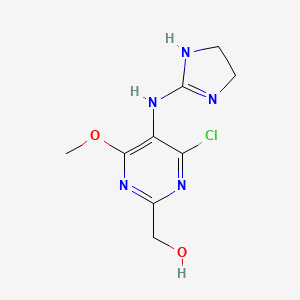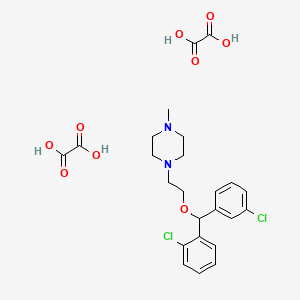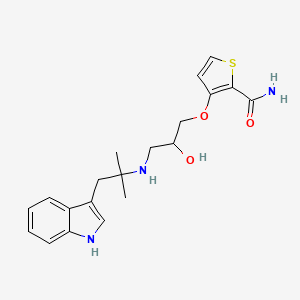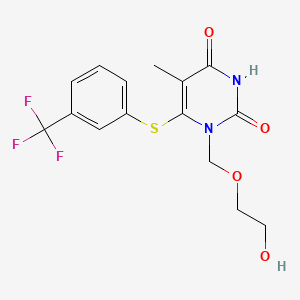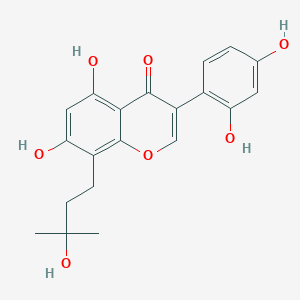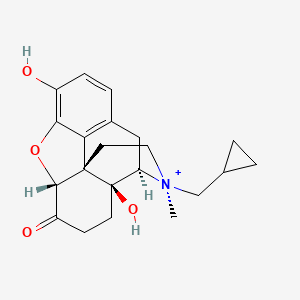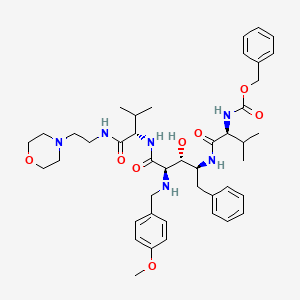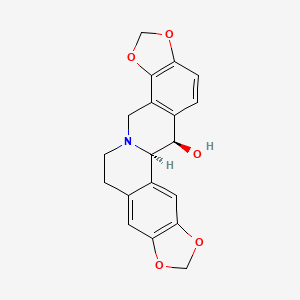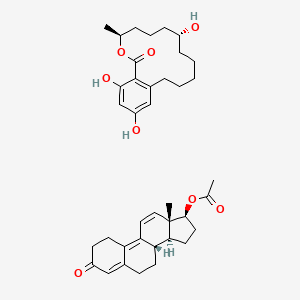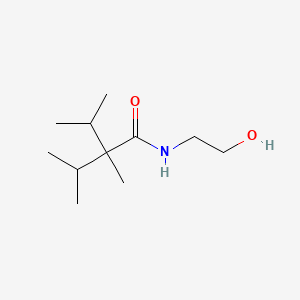
Allantoin PABA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Allantoin PABA is synthesized through a chemical reaction that binds urea and 4-Aminobenzoic Acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar principles to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Allantoin PABA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different derivatives of the compound, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
Allantoin PABA has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel molecules with potential therapeutic applications . In biology, it is studied for its role in cellular processes and its potential as a signaling molecule . In medicine, this compound is explored for its wound healing properties and its ability to enhance skin moisture retention . In the industry, it is used in the formulation of cosmetic products due to its skin conditioning and UV absorbing properties .
Mechanism of Action
The mechanism of action of Allantoin PABA involves its interaction with skin cells and tissues. It stimulates skin cell growth and rejuvenation, aiding in wound healing and tissue repair . The compound also enhances the skin’s capacity to hold water and absorbs or filters UV light, providing a protective barrier against sun damage . The molecular targets and pathways involved include various skin cell receptors and signaling pathways that regulate cell proliferation and repair .
Comparison with Similar Compounds
Allantoin PABA shares similarities with other skin conditioners and UV protective agents. its unique combination of urea and 4-Aminobenzoic Acid gives it distinct properties that make it particularly effective in enhancing skin moisture retention and providing UV protection . Similar compounds include other derivatives of urea and 4-Aminobenzoic Acid, as well as other skin conditioning agents like allantoin and para-aminobenzoic acid .
Properties
CAS No. |
4207-42-5 |
|---|---|
Molecular Formula |
C11H13N5O5 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
4-aminobenzoic acid;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C7H7NO2.C4H6N4O3/c8-6-3-1-5(2-4-6)7(9)10;5-3(10)6-1-2(9)8-4(11)7-1/h1-4H,8H2,(H,9,10);1H,(H3,5,6,10)(H2,7,8,9,11) |
InChI Key |
QWVSDCVMXDUGML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N.C1(C(=O)NC(=O)N1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


